1,4-ビス(ジフェニルホスフィノ)ベンゼン

説明

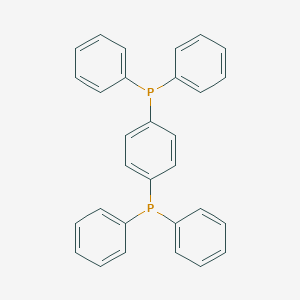

1,4-Bis(diphenylphosphino)benzene, also known as 1,4-Bis(diphenylphosphino)benzene, is a useful research compound. Its molecular formula is C30H24P2 and its molecular weight is 446.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,4-Bis(diphenylphosphino)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(diphenylphosphino)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalysis

dppbz is predominantly utilized as a ligand in transition metal catalysis. Its ability to form stable complexes enhances the efficiency and selectivity of various reactions.

Key Reactions:

- Cross-Coupling Reactions: dppbz facilitates the formation of carbon-carbon bonds in reactions such as Suzuki and Stille coupling.

- C-H Activation: It plays a critical role in activating C-H bonds, enabling functionalization of hydrocarbons.

- Carbonylation Reactions: dppbz is involved in the carbonylation of aryl halides, leading to the synthesis of ketones.

Case Study:

In a study by Zhang et al., dppbz was used in palladium-catalyzed cross-coupling reactions, demonstrating significant improvements in yields compared to other ligands. The reaction conditions were optimized to achieve up to 95% yield for the target product .

Organic Synthesis

The compound serves as a crucial building block in organic synthesis, allowing chemists to construct complex molecular architectures.

Applications:

- Synthesis of Complex Molecules: dppbz is employed in synthesizing pharmaceuticals and agrochemicals.

- Ligand Exchange Reactions: It can replace other ligands in metal complexes, modifying their reactivity.

Data Table: Organic Synthesis Applications

| Application Type | Example Reaction | Yield (%) |

|---|---|---|

| Cross-Coupling | Suzuki Reaction with aryl halides | 90 |

| C-H Activation | Functionalization of arenes | 85 |

| Carbonylation | Carbonylation of aryl halides | 92 |

Pharmaceutical Development

dppbz has shown promise in drug discovery and development processes. Its role as a ligand enhances the design of new pharmaceuticals by facilitating key chemical transformations.

Applications:

- Drug Discovery: Utilized in synthesizing compounds with potential therapeutic effects against diseases like cancer.

- Bioconjugation Reactions: dppbz is involved in linking biologically active molecules to drug delivery systems.

Case Study:

A study highlighted the use of dppbz in synthesizing novel anticancer agents through palladium-catalyzed reactions, achieving significant cytotoxicity against various cancer cell lines .

Material Science

The unique properties of dppbz-containing complexes make them valuable in materials science.

Applications:

- Luminescent Materials: dppbz complexes exhibit intense photoluminescence, making them suitable for light-emitting devices.

- Optical Power Limiting Materials: These materials are designed for applications in nonlinear optics, providing protection against high-intensity light.

Data Table: Material Science Applications

| Material Type | Property | Application |

|---|---|---|

| Luminescent Complexes | High photoluminescence | Light-emitting devices |

| Optical Power Limiting | Nonlinear optical properties | Laser protection systems |

作用機序

Target of Action

1,4-Bis(diphenylphosphino)benzene, also known as dppbz, is an organophosphorus compound . It is primarily used as a ligand in organic reactions . The primary targets of this compound are the metal ions in the reaction, which it binds to form a complex .

Mode of Action

The compound contains two phosphorus atoms, each bonded to two phenyl groups and the benzene ring . These phosphorus atoms have lone pairs of electrons, which allows them to form coordinate bonds with metal ions . This interaction changes the electronic structure of the metal ions, influencing their reactivity .

Biochemical Pathways

The exact biochemical pathways affected by 1,4-Bis(diphenylphosphino)benzene depend on the specific reaction it is used in. As a ligand, it can participate in a variety of reactions, including cross-coupling, C-H activation, and carbonylation .

Pharmacokinetics

It is generally handled with care to avoid unnecessary exposure .

Action Environment

The action of 1,4-Bis(diphenylphosphino)benzene can be influenced by various environmental factors. For instance, the presence of oxygen can lead to the oxidation of the phosphorus atoms to form phosphine oxides . Additionally, the compound is air-stable and insoluble in water , which can affect its handling and use in reactions.

生化学分析

Biochemical Properties

This allows it to undergo nucleophilic substitution reactions with alkyl halides to produce corresponding quaternary phosphonium salt derivatives .

Molecular Mechanism

It’s known that it can undergo oxidation reactions under strong oxidants like hydrogen peroxide to transform into corresponding pentavalent oxygen phosphorus compounds .

Temporal Effects in Laboratory Settings

生物活性

1,4-Bis(diphenylphosphino)benzene (dppb) is a phosphine ligand that has garnered attention in various fields, particularly in catalysis and materials science. Its biological activity, while not as extensively studied as its chemical properties, reveals interesting potential applications in medicinal chemistry and biochemistry.

1,4-Bis(diphenylphosphino)benzene is characterized by its biphenyl structure with two diphenylphosphino groups. It can be synthesized through several methods, including the reaction of diphenylphosphine with suitable aryl halides. The synthesis typically yields a white crystalline solid with a melting point around 166-167 °C .

Biological Activity Overview

The biological activity of dppb can be categorized into several key areas:

1. Anticancer Activity:

Recent studies have indicated that dppb may have potential anticancer properties. Research has shown that phosphine ligands can interact with metal complexes that exhibit cytotoxic effects against cancer cells. For instance, dppb has been used in coordination with platinum complexes, which are well-known for their anticancer activity. The effectiveness of such complexes often hinges on the ligand's ability to stabilize the metal center and enhance its biological interactions .

2. Enzyme Inhibition:

Phosphine ligands like dppb have been investigated for their ability to inhibit certain enzymes. For example, dppb has been shown to affect the activity of metalloproteins by coordinating with metal ions essential for enzymatic function. This property could be leveraged in designing enzyme inhibitors for therapeutic applications .

3. Antioxidant Properties:

There is emerging evidence suggesting that dppb might exhibit antioxidant activity. Compounds with phosphine moieties can scavenge free radicals, thereby protecting cellular components from oxidative damage. This property could be beneficial in developing treatments for diseases where oxidative stress plays a crucial role .

Case Study 1: Dppb in Cancer Therapy

A study explored the use of dppb in conjunction with platinum(II) complexes against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations of the complex, suggesting that dppb enhances the cytotoxicity of platinum-based drugs through improved cellular uptake and interaction with DNA .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of dppb with metalloenzymes involved in drug metabolism. The study utilized kinetic assays to demonstrate that dppb could effectively inhibit the activity of cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes .

Research Findings Summary Table

特性

IUPAC Name |

(4-diphenylphosphanylphenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24P2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMAMKTXDWVDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394615 | |

| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179-06-2 | |

| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 1,4-bis(diphenylphosphino)benzene act as a ligand in metal complexes?

A1: 1,4-Bis(diphenylphosphino)benzene acts as a bridging ligand, coordinating to metal centers through its two phosphorus atoms. This bridging ability facilitates the formation of polynuclear metal complexes. For instance, it forms tetranuclear gold(I) phosphine acetylide complexes like [Au4(tppb)(C≡CPh)4], where tppb represents 1,2,4,5-tetrakis(diphenylphosphino)benzene. The structure of this complex, elucidated through X-ray crystallography, reveals close Au···Au contacts, suggesting significant aurophilic interactions. []

Q2: What are the structural characteristics of 1,4-bis(diphenylphosphino)benzene?

A2: 1,4-Bis(diphenylphosphino)benzene is characterized by a linear structure with a benzene ring acting as a rigid backbone. Two diphenylphosphino groups are located at the para positions of the benzene ring. This rigid, linear structure significantly influences its coordination chemistry and impacts the properties of the resulting metal complexes. []

Q3: What role does 1,4-bis(diphenylphosphino)benzene play in the luminescence properties of metal complexes?

A3: When incorporated into metal complexes, 1,4-bis(diphenylphosphino)benzene can influence their luminescence properties. For instance, the tetranuclear and dinuclear gold(I) phosphine acetylide complexes synthesized with dppb exhibit luminescence. [] Similarly, polynuclear gold(I) cluster complexes with diethyldithiocarbamate and dppb show intense photoluminescence in a solid state. [] These luminescent properties are often attributed to metal-metal interactions facilitated by the bridging ligand and its influence on the electronic structure of the complex.

Q4: Has 1,4-bis(diphenylphosphino)benzene been used to create supramolecular structures?

A4: Yes, 1,4-bis(diphenylphosphino)benzene has been successfully employed in the self-assembly of supramolecular cage molecules. [] The rigid backbone and bridging ability of dppb contribute to the formation of well-defined 3D structures, particularly cylindrical-like hexametallic cages.

Q5: How do the structural features of 1,4-bis(diphenylphosphino)benzene affect the dynamic behavior of its metal complexes?

A5: The rigidity of the benzene backbone in dppb influences the dynamic behavior of the resulting complexes. NMR studies reveal that cylindrical complexes with dppb undergo twisting-like interconversion of helical isomers in solution. [] This behavior highlights the impact of the ligand's structure on the flexibility and solution-phase dynamics of the metal complexes.

Q6: Can 1,4-bis(diphenylphosphino)benzene be considered an isostere, and what applications does this offer?

A6: Yes, bicyclo[1.1.1]pentane (BCP)-based diphosphines can be viewed as structural isosteres of 1,4-bis(diphenylphosphino)benzenes. [] These BCP-diphosphine derivatives offer new synthetic routes to straight-shaped metal complexes, potentially mimicking the properties of dppb-based complexes while providing distinct steric and electronic environments.

Q7: What analytical techniques are employed to characterize 1,4-bis(diphenylphosphino)benzene and its complexes?

A7: Various analytical techniques are crucial for characterizing dppb and its complexes. X-ray crystallography is vital in determining solid-state structures, revealing key structural features like Au···Au contacts in gold complexes. [] Spectroscopic methods, including NMR and ESI-MS, provide information on solution-phase behavior, dynamics, and complex formation. [] Photophysical studies help assess luminescent properties, shedding light on electronic structures and potential applications. [, ]

Q8: What are the potential applications of 1,4-bis(diphenylphosphino)benzene in materials science?

A8: The unique properties of dppb-containing complexes, like luminescence and their ability to form well-defined architectures, make them attractive for various applications. These include:

- Optical Power Limiting (OPL) Materials: Heterobimetallic Au(I)–Pt(II) polyynes incorporating dppb as a ligand show superior OPL performance compared to their Pt(II) polyyne counterparts. This highlights the potential of dppb-containing complexes in nonlinear optics. []

- Luminescent Materials: The intense photoluminescence observed in dppb-bridged polynuclear gold(I) cluster complexes points towards their potential application in light-emitting devices and sensors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。